molecular formula C21H13F3N2O2 B11261784 3-phenyl-N-[3-(trifluoromethyl)phenyl]-2,1-benzoxazole-5-carboxamide

3-phenyl-N-[3-(trifluoromethyl)phenyl]-2,1-benzoxazole-5-carboxamide

Cat. No.: B11261784
M. Wt: 382.3 g/mol
InChI Key: OAOOPUFGQODGPJ-UHFFFAOYSA-N
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Description

3-phenyl-N-[3-(trifluoromethyl)phenyl]-2,1-benzoxazole-5-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole core, which is a fused heterocyclic system containing both benzene and oxazole rings. The presence of phenyl and trifluoromethyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[3-(trifluoromethyl)phenyl]-2,1-benzoxazole-5-carboxamide typically involves multiple steps:

  • Formation of the Benzoxazole Core: : The benzoxazole ring can be synthesized via a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative. This step often requires acidic or basic conditions and elevated temperatures to facilitate ring closure.

  • Introduction of the Phenyl and Trifluoromethyl Groups: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction, while the trifluoromethyl group is typically added via a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

  • Formation of the Carboxamide: : The final step involves the formation of the carboxamide group, which can be achieved by reacting the benzoxazole derivative with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoxazole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under catalytic or thermal conditions.

Major Products

    Oxidation: Formation of phenolic or quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or functionalized benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 3-phenyl-N-[3-(trifluoromethyl)phenyl]-2,1-benzoxazole-5-carboxamide is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antimicrobial agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[3-(trifluoromethyl)phenyl]-2,1-benzoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, potentially increasing its efficacy and duration of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-phenyl-N-[4-(trifluoromethyl)phenyl]-2,1-benzoxazole-5-carboxamide
  • 3-phenyl-N-[3-(trifluoromethyl)phenyl]-2,1-benzothiazole-5-carboxamide
  • 3-phenyl-N-[3-(trifluoromethyl)phenyl]-2,1-benzimidazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-phenyl-N-[3-(trifluoromethyl)phenyl]-2,1-benzoxazole-5-carboxamide stands out due to its specific substitution pattern and the presence of the benzoxazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H13F3N2O2

Molecular Weight

382.3 g/mol

IUPAC Name

3-phenyl-N-[3-(trifluoromethyl)phenyl]-2,1-benzoxazole-5-carboxamide

InChI

InChI=1S/C21H13F3N2O2/c22-21(23,24)15-7-4-8-16(12-15)25-20(27)14-9-10-18-17(11-14)19(28-26-18)13-5-2-1-3-6-13/h1-12H,(H,25,27)

InChI Key

OAOOPUFGQODGPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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